Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
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Overview
Description
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is a chemical compound with the IUPAC name diethyl 6-oxospiro [3.3]heptane-2,2-dicarboxylate . It has a molecular weight of 254.28 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18O5/c1-3-17-10 (15)13 (11 (16)18-4-2)7-12 (8-13)5-9 (14)6-12/h3-8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Norcantharidin Analogs and Anticancer Activity
Norcantharidin and its analogs, structurally similar to Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate, have shown potential in anticancer activities. Norcantharidin, a demethylated form of cantharidin, exhibits strong anticancer properties with reduced side effects compared to traditional treatments. Structural modifications to norcantharidin have led to the development of new compounds with improved efficacy and toxicity profiles, suggesting a pathway for the study of related spirocyclic compounds in cancer research (Deng & Tang, 2011).
Analytical Methods for Antioxidant Activity
The study and determination of antioxidant activity are crucial in various fields, including food science, medicine, and pharmacology. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are essential for assessing the antioxidant potential of compounds. This research area might include evaluating the antioxidant properties of compounds like this compound and their implications for health and disease prevention (Munteanu & Apetrei, 2021).
Safety and Hazards
Properties
IUPAC Name |
diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNWFTYZHORYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(=O)C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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